(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Overview
Description
(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Field : Organic Chemistry
- Application : This research focuses on the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, which leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
- Method : The reaction represents a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
- Results : The addition of alkylating agents to the reaction mixture leads to the production of thioesters, which, by aromatization of the dihydropyridine ring, are converted into various end products .
- Field : Biochemistry
- Application : This compound is used in biochemical research and drug development .
- Method : The compound is typically synthesized in a laboratory setting and can be stored at room temperature .
- Results : The compound has been used in various research settings, but specific results or outcomes were not found in the available resources .
Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine Derivatives
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Hydrochloride
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, which is a key intermediate of cefpirome .
- Method : The specific method of synthesis was not detailed in the available resources .
- Results : The synthesis of this compound provides a practical and efficient route for the production of cefpirome .
- Field : Food Chemistry
- Application : This compound is the major flavor compound of palm sugar. It is also found in coffee and cooked meat .
- Method : The compound is typically synthesized in a laboratory setting and can be stored at room temperature .
- Results : The compound has been used in various research settings, but specific results or outcomes were not found in the available resources .
Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine
5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine
- Field : Biochemistry
- Application : This compound is used in biochemical research and drug development .
- Method : The compound is typically synthesized in a laboratory setting and can be stored at room temperature .
- Results : The compound has been used in various research settings, but specific results or outcomes were not found in the available resources .
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various organic compounds .
- Method : The compound is typically synthesized in a laboratory setting .
- Results : The compound has been used in various research settings, but specific results or outcomes were not found in the available resources .
6,7-Dihydro-5H-cyclopenta [b]pyridin-7-amine hydrochloride
Ethyl 3-amino-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate
properties
IUPAC Name |
(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c17-12-14(20)19-13(16(21)22)10(8-23-15(12)19)7-18-6-2-4-9-3-1-5-11(9)18/h2,4,6,12,15H,1,3,5,7-8,17H2/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQQSGCBFQNSOF-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC=C2)CC3=C(N4C(C(C4=O)N)SC3)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)[N+](=CC=C2)CC3=C(N4[C@@H]([C@@H](C4=O)N)SC3)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521030 | |
Record name | (6R,7R)-7-Amino-3-[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70521030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R)-7-Amino-3-((6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
CAS RN |
87314-56-5 | |
Record name | (6R,7R)-7-Amino-3-[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70521030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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